![molecular formula C14H9F4NO4S B2737304 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid CAS No. 656813-79-5](/img/structure/B2737304.png)
2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at certain positions . It’s likely to be an organic fluorinated building block .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds can be synthesized through various reactions. For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid can be attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .科学的研究の応用
Environmental Impact and Transport
Research shows that perfluoroalkyl acids (PFAAs) like 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid have significant environmental implications. In a study, Zhou et al. (2013) observed the occurrence and transport of PFAAs in China’s Tangxun Lake, highlighting the environmental distribution and potential ecological impacts of such compounds (Zhou et al., 2013).
Biotransformation in Environmental Systems
The biotransformation of PFAA precursors, including compounds similar to this compound, has been studied for better environmental management. Zhang et al. (2020) reviewed the environmental biodegradability of PFAA precursors, providing insight into their fate in natural systems (Zhang et al., 2020).
Microbial Degradation
Liu and Avendaño (2013) focused on microbial degradation of polyfluoroalkyl chemicals, including those similar to this compound. Their study highlights the pathways and mechanisms involved in the microbial breakdown of these compounds in the environment (Liu & Avendaño, 2013).
Fluoropolymer Manufacturing Impact
Song et al. (2018) investigated the environmental impact of fluoropolymer manufacturing, which uses compounds like this compound. Their study provides crucial information on the emissions, transport, and fate of such substances in the environment (Song et al., 2018).
Fuel Cell Membranes
Research by Souzy and Améduri (2005) explored the use of functional fluoropolymers, similar to this compound, in fuel cell membranes. This application highlights the role of such chemicals in advancing energy technologies (Souzy & Améduri, 2005).
特性
IUPAC Name |
2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO4S/c15-12-5-4-10(7-11(12)13(20)21)24(22,23)19-9-3-1-2-8(6-9)14(16,17)18/h1-7,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNXSWIGCAMFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)
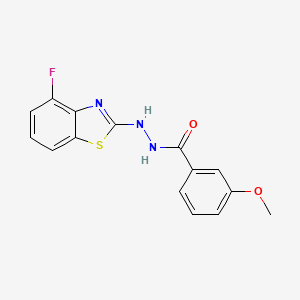
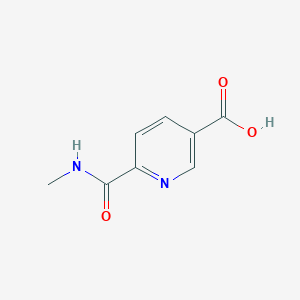
![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)
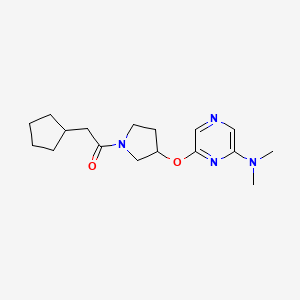
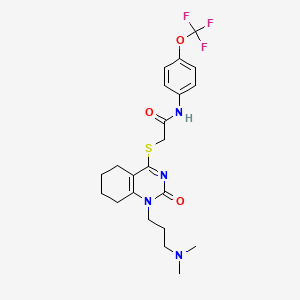
![N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2737234.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2737236.png)
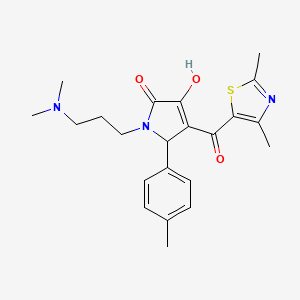

![4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2737241.png)
